molecular formula C24H22ClFN4O3 B4141184 2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide

2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide

Cat. No. B4141184
M. Wt: 468.9 g/mol
InChI Key: UQBBPOAPQPVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide involves the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide in lab experiments is its high potency and efficacy. However, one of the major limitations of using this compound is its potential toxicity and side effects.

Future Directions

There are several future directions for the research on 2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide. One of the potential future directions is the development of new analogs and derivatives of this compound with improved efficacy and reduced toxicity. Another potential future direction is the investigation of the potential use of this compound in combination with other anticancer agents for the treatment of cancer. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases such as anxiety and depression.

Scientific Research Applications

2-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of schizophrenia, anxiety, and depression.

properties

IUPAC Name

2-chloro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O3/c25-22-15-20(30(32)33)9-10-21(22)24(31)27-18-5-7-19(8-6-18)29-13-11-28(12-14-29)16-17-3-1-2-4-23(17)26/h1-10,15H,11-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBPOAPQPVEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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